
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit photosynthetic electron transport in chloroplasts by binding to the donor side of photosystem II . Additionally, it may interact with aromatic amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
Isopropyl [(S)-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl]carbamate: A commercially used fungicide.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: Known for their antimicrobial and antifungal activities.
Biological Activity
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C21H18FN3O3S. Its structure features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom and the dihydroquinoline structure may enhance its bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with benzothiazole scaffolds have shown potent activity against various cancer cell lines:
Compound | Cell Lines Tested | IC50 (µM) |
---|---|---|
Compound A | Mia PaCa-2 | 5.0 |
Compound B | PANC-1 | 4.5 |
Compound C | RKO | 6.0 |
In a comparative study, compounds with similar structures demonstrated IC50 values in the low micromolar range against several human tumor cell lines, suggesting a promising therapeutic potential for this compound .
Antiviral Activity
Molecular docking studies have proposed that this compound may act as an inhibitor of viral replication. Specifically, it has been suggested that it could inhibit Hepatitis B Virus (HBV) replication. In vitro studies confirmed that similar compounds demonstrated high inhibition rates at concentrations around 10 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and quinoline components significantly affect biological activity. For example:
- Fluorination : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
- Hydroxyl Groups : Hydroxy substituents are crucial for interaction with biological targets, enhancing binding affinity.
- Alkyl Side Chains : Variations in side chains can modulate potency and selectivity against specific targets.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in cancer therapy. Researchers synthesized multiple variants of the compound and tested their efficacy against different cancer cell lines. The results highlighted that specific substitutions on the benzothiazole ring led to increased cytotoxicity in human cancer cells .
Another study focused on the antiviral potential of related compounds against HBV. The results indicated that certain structural modifications could significantly enhance antiviral activity, supporting the hypothesis that this compound may also exhibit similar properties .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-11(2)10-25-15-6-4-3-5-13(15)18(26)17(20(25)28)19(27)24-21-23-14-8-7-12(22)9-16(14)29-21/h3-9,11,26H,10H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLIWYKTGCSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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